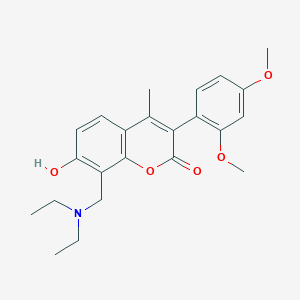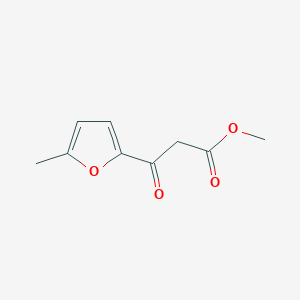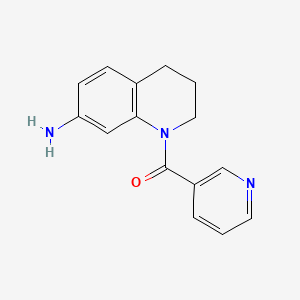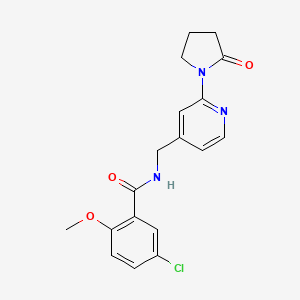![molecular formula C16H13N3O6S B2580452 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide CAS No. 899757-92-7](/img/structure/B2580452.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The IUPAC name for this compound is “sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate” and its InChI code is "1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Anticancer, Antioxidant, and Anti-Inflammatory Activities
A series of N-substituted saccharins, including compounds with the core structure of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), have demonstrated remarkable biological activities in scientific research. These compounds were synthesized and evaluated for their potential in various therapeutic areas, notably showing excellent to moderate anti-inflammatory activity, as well as significant antioxidant activities. Certain esters derived from these saccharins exhibited high cytotoxic activity against hepatic cancer cells, highlighting their potential as potent anticancer agents. Furthermore, these compounds showed promising results in inhibiting the human COX-1 enzyme, suggesting their efficacy as anti-inflammatory drugs. The correlation between their chemical properties, determined through density functional theory (DFT) calculations, and their biological activities provides a deep insight into their mechanism of action, emphasizing their potential in drug development (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).
Antimicrobial Activities
The antimicrobial potential of compounds containing the 2-(3-oxobenzo[d]isothiazol-2(3H)-yl) structure has been extensively explored. Novel derivatives have shown excellent inhibition activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. These findings open up new avenues for the development of effective antimicrobial drugs, addressing the growing concern of antibiotic resistance. The synthesis and evaluation of these compounds underscore the importance of structural innovation in discovering new therapeutics for infectious diseases (Linhua, 2013).
Antifungal Activities
Isothiazolones, including those with nitrophenyl substitutions, have shown moderate to high antifungal activity against human pathogenic fungi. Their activity, comparable to standard antifungal drugs, is influenced by structural features such as the presence of chlorine and nitro groups. These compounds' ability to selectively target fungal pathogens while showing minimal toxicity towards human cells makes them promising candidates for developing new antifungal therapies. Their antifungal efficacy highlights the potential of isothiazolone derivatives in addressing fungal infections, an area of significant clinical need (Adibpour, Khalaj, Rezaee, & Daneshtalab, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-10(15(20)17-11-5-4-6-12(9-11)19(22)23)18-16(21)13-7-2-3-8-14(13)26(18,24)25/h2-10H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQMXZHXWXODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)





![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)

![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)
![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)
![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

